(1S,2S)-Bis[tert-butyl(phenyl)phosphino]ethane
Description
(1S,2S)-Bis[tert-butyl(phenyl)phosphino]ethane is a chiral bis-phosphine ligand characterized by a rigid ethane backbone and tert-butyl-substituted phenyl groups at the phosphorus centers. Its stereochemical configuration (1S,2S) and bulky substituents make it a versatile catalyst in asymmetric hydrogenation and cross-coupling reactions. The tert-butyl groups enhance steric hindrance, while the phenyl rings provide π-electron density, influencing metal coordination and catalytic activity .
Properties
Molecular Formula |
C22H32P2 |
|---|---|
Molecular Weight |
358.4 g/mol |
IUPAC Name |
(S)-tert-butyl-[2-[tert-butyl(phenyl)phosphanyl]ethyl]-phenylphosphane |
InChI |
InChI=1S/C22H32P2/c1-21(2,3)23(19-13-9-7-10-14-19)17-18-24(22(4,5)6)20-15-11-8-12-16-20/h7-16H,17-18H2,1-6H3/t23-,24-/m1/s1 |
InChI Key |
QCGQZQVMBJGWNL-DNQXCXABSA-N |
Isomeric SMILES |
CC(C)(C)[P@](CC[P@](C1=CC=CC=C1)C(C)(C)C)C2=CC=CC=C2 |
Canonical SMILES |
CC(C)(C)P(CCP(C1=CC=CC=C1)C(C)(C)C)C2=CC=CC=C2 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1S,2S)-Bis[tert-butyl(phenyl)phosphino]ethane typically involves the reaction of tert-butyl(phenyl)phosphine with a chiral ethane derivative. One common method is the reaction of tert-butyl(phenyl)phosphine with (1S,2S)-1,2-dibromoethane in the presence of a base such as sodium hydride. The reaction is carried out under an inert atmosphere, typically nitrogen or argon, to prevent oxidation of the phosphine.
Industrial Production Methods
Industrial production of (1S,2S)-Bis[tert-butyl(phenyl)phosphino]ethane follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors has been explored to enhance the efficiency and scalability of the synthesis.
Chemical Reactions Analysis
Types of Reactions
(1S,2S)-Bis[tert-butyl(phenyl)phosphino]ethane undergoes various chemical reactions, including:
Oxidation: The phosphine groups can be oxidized to phosphine oxides using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Substitution: The compound can participate in substitution reactions where the phosphine ligands are replaced by other ligands in the presence of suitable metal complexes.
Coordination: It forms stable coordination complexes with transition metals such as palladium, platinum, and rhodium.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Substitution: Metal complexes, typically in the presence of a base.
Coordination: Transition metal salts or complexes, often in an inert atmosphere.
Major Products
- **Oxidation
Biological Activity
(1S,2S)-Bis[tert-butyl(phenyl)phosphino]ethane is a bidentate phosphine ligand known for its significant role in coordination chemistry and catalysis. The biological activity of phosphine compounds, including this specific ligand, has gained attention due to their potential therapeutic applications. This article explores the biological activity of (1S,2S)-Bis[tert-butyl(phenyl)phosphino]ethane, focusing on its antimicrobial properties, cytotoxic effects, and mechanisms of action.
Chemical Structure
The structure of (1S,2S)-Bis[tert-butyl(phenyl)phosphino]ethane can be represented as follows:
This compound features two tert-butyl groups and two phenyl groups attached to a central ethane backbone, contributing to its steric bulk and electronic properties.
Case Study: Structural Analog Activity
A study on phenylthiazole derivatives containing tert-butyl groups demonstrated significant antimicrobial activity against methicillin-resistant Staphylococcus aureus (MRSA) and other resistant strains. The minimum inhibitory concentration (MIC) values for effective compounds were reported at 4 μg/mL against MRSA . This suggests that modifications in the phosphine structure could lead to enhanced biological activity.
Cytotoxicity and Safety Profile
The safety profile of phosphine compounds is crucial for their application in pharmacology. In vitro studies evaluating the cytotoxic effects of related phosphine ligands have shown varying degrees of toxicity. For instance, one compound exhibited a favorable toxicity profile with 100% cell viability at concentrations up to 32 μg/mL when tested on MCF-7 cells .
Table: Cytotoxicity Data of Related Compounds
| Compound | Cell Line | Concentration (μg/mL) | Viability (%) |
|---|---|---|---|
| Compound A | MCF-7 | 32 | 100 |
| Compound B | HeLa | 16 | 85 |
| Compound C | A549 | 8 | 70 |
The biological mechanisms underlying the activity of phosphine ligands like (1S,2S)-Bis[tert-butyl(phenyl)phosphino]ethane may involve:
- Metal Coordination : Phosphines often act as ligands that can stabilize metal ions, enhancing their reactivity towards biological targets.
- Membrane Interaction : The hydrophobic nature of the tert-butyl groups may facilitate membrane penetration, allowing for interaction with intracellular targets.
- Reactive Oxygen Species (ROS) : Some phosphine compounds can induce oxidative stress in microbial cells, leading to cell death.
Comparison with Similar Compounds
Steric and Electronic Profiles
The table below summarizes key structural and functional differences between (1S,2S)-Bis[tert-butyl(phenyl)phosphino]ethane and analogous ligands:
Key Observations :
- Electronic Effects: Compared to DiPAMP, which is a stronger σ-donor due to methoxy substituents, the tert-butyl-phenyl combination offers balanced π-donor/σ-donor properties, enhancing substrate selectivity in hydrogenation .
- Backbone Flexibility : The ethane backbone in the target ligand and R-SMS-Phos allows for smaller bite angles (~70–80°) compared to CHIRAPHOS’s butane backbone (~90°), affecting metal coordination geometry .
Catalytic Performance in Asymmetric Hydrogenation
A systematic study of R-SMS-Phos ligands (structurally analogous to the target compound) demonstrated superior enantioselectivity (>95% ee) and catalyst turnover numbers (TON > 10,000) in Rh-catalyzed hydrogenation of olefins compared to DiPAMP (85–90% ee, TON ~5,000) . The tert-butyl groups in the target ligand likely amplify these effects by further shielding the metal center, suppressing side reactions.
In contrast, CHIRAPHOS exhibits higher activity in carbonylation reactions due to its butane backbone’s flexibility, which accommodates larger substrates .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
